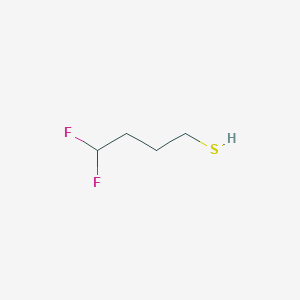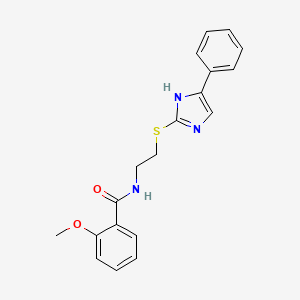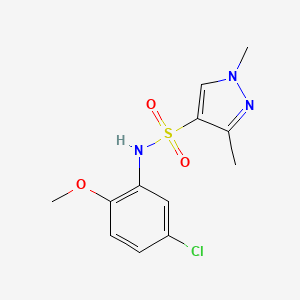
4,4-Difluorobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorobutane-1-thiol is an organosulfur compound with the molecular formula C4H8F2S It is characterized by the presence of two fluorine atoms attached to the fourth carbon and a thiol group (-SH) attached to the first carbon in the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Difluorobutane-1-thiol can be synthesized through several methods:
Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.
Reduction: Thiols can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products
Disulfides: Formed through oxidation.
Thioethers: Formed through nucleophilic substitution.
Hydrocarbons: Formed through reduction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
4,4-Difluorobutane: Lacks the thiol group, limiting its ability to participate in thiol-specific reactions.
4-Fluorobutane-1-thiol: Contains only one fluorine atom, resulting in different reactivity and properties compared to 4,4-Difluorobutane-1-thiol
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the fluorine atoms or the thiol group .
Properties
IUPAC Name |
4,4-difluorobutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQCHMIBZXSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)
![3-{1-azabicyclo[2.2.2]octan-3-yl}-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),9,11-trien-2-one hydrochloride](/img/structure/B2806635.png)

![3-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2806641.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)


![2-Methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2806648.png)


![5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2806652.png)
